Cas no 887459-52-1 (N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide)

N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide structure
887459-52-1 structure
商品名:N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide
CAS番号:887459-52-1
MF:C20H22N2O4S
メガワット:386.464684009552
CID:5944078
PubChem ID:16799505

N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide
    • Benzamide, N-[3-(2-ethoxyethyl)-2(3H)-benzothiazolylidene]-2,3-dimethoxy-
    • AKOS024656023
    • F2516-0373
    • N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
    • (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide
    • SR-01000020889
    • 887459-52-1
    • N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
    • SR-01000020889-1
    • インチ: 1S/C20H22N2O4S/c1-4-26-13-12-22-15-9-5-6-11-17(15)27-20(22)21-19(23)14-8-7-10-16(24-2)18(14)25-3/h5-11H,4,12-13H2,1-3H3
    • InChIKey: DFZDMECMJLKUEV-UHFFFAOYSA-N
    • ほほえんだ: C(N=C1N(CCOCC)C2=CC=CC=C2S1)(=O)C1=CC=CC(OC)=C1OC

計算された属性

  • せいみつぶんしりょう: 386.13002836g/mol
  • どういたいしつりょう: 386.13002836g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 530
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 85.7Ų

じっけんとくせい

  • 密度みつど: 1.23±0.1 g/cm3(Predicted)
  • ふってん: 555.9±60.0 °C(Predicted)
  • 酸性度係数(pKa): -1.23±0.20(Predicted)

N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2516-0373-20μmol
N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
887459-52-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2516-0373-15mg
N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
887459-52-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2516-0373-25mg
N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
887459-52-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2516-0373-4mg
N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
887459-52-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2516-0373-40mg
N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
887459-52-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2516-0373-30mg
N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
887459-52-1 90%+
30mg
$119.0 2023-05-16
A2B Chem LLC
BA64942-5mg
N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
887459-52-1
5mg
$272.00 2024-04-19
A2B Chem LLC
BA64942-10mg
N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
887459-52-1
10mg
$291.00 2024-04-19
Life Chemicals
F2516-0373-2μmol
N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
887459-52-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2516-0373-3mg
N-[(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
887459-52-1 90%+
3mg
$63.0 2023-05-16

N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide 関連文献

N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamideに関する追加情報

N-(2E)-3-(2-Ethoxyethyl)-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-2,3-Dimethoxybenzamide: A Comprehensive Overview

The compound with CAS No. 887459-52-1, known as N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their unique properties and versatile applications in drug design and material science.

Benzothiazole derivatives have gained considerable attention in recent years due to their ability to act as scaffolds for the development of bioactive molecules. The benzothiazole core in this compound provides a rigid structure that can be further functionalized to enhance its biological activity. The presence of the dimethoxybenzamide group adds complexity to the molecule, potentially influencing its solubility, stability, and interaction with biological targets.

Recent studies have highlighted the importance of substituent effects on the properties of benzothiazole derivatives. The ethoxyethyl group attached to the benzothiazole ring introduces electron-donating effects, which can modulate the electronic properties of the molecule. This substitution pattern is particularly useful in tuning the molecule's reactivity and selectivity in various chemical reactions.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. Researchers have employed various strategies, including cross-coupling reactions and amidation techniques, to achieve high yields and purity. The optimization of reaction conditions has been a focal point in recent studies, with a particular emphasis on minimizing environmental impact and improving scalability.

In terms of applications, this compound has shown promise in the field of drug delivery systems. Its unique structure allows for the incorporation of functional groups that can enhance drug solubility and bioavailability. Additionally, its potential as a photovoltaic material has been explored due to its ability to absorb light across a broad spectrum.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of this compound with greater accuracy. By using density functional theory (DFT) calculations, scientists have gained insights into the molecule's electronic structure and its potential interactions with biological systems.

The dimethoxy substitution on the benzamide group plays a crucial role in stabilizing the molecule's conformation. This substitution pattern also contributes to the molecule's ability to form hydrogen bonds, which is essential for its interactions with biomolecules such as proteins and nucleic acids.

In conclusion, N-(2E)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,3-dimethoxybenzamide represents a significant advancement in the field of organic synthesis and materials science. Its unique structure and versatile properties make it a valuable candidate for further research and development in various applications.

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